molecular formula C48H78O18 B1177138 CLINODISIDE A CAS No. 152580-79-5

CLINODISIDE A

カタログ番号: B1177138
CAS番号: 152580-79-5
分子量: 943.134
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clinodiside A (CAS: 916347-31-4; alternative CAS: 152580-79-5) is a triterpenoid saponin isolated from Clinopodium chinense (Benth.) O. Kuntze, a plant traditionally used in Chinese medicine for its hemostatic properties. Its molecular formula is C₄₈H₇₈O₁₉ (molecular weight: 959.13), characterized by a oleanane-type aglycone core with four hydroxyl groups and a trisaccharide chain (glucose-glucose-fucose). Clinodiside A exhibits notable solubility in polar solvents such as DMSO (100 mg/mL), ethanol, and methanol, making it suitable for pharmacological studies.

Its pharmacokinetic profile in rats follows a one-compartment open model with rapid distribution and elimination.

特性

CAS番号

152580-79-5

分子式

C48H78O18

分子量

943.134

製品の起源

United States

科学的研究の応用

Chemistry Applications

Clinodiside A serves as a reference compound in analytical chemistry. Its unique structure allows researchers to develop new extraction and purification techniques. The compound is particularly useful in chromatographic studies, where it aids in the identification and quantification of similar saponins.

Biological Applications

In biological research, Clinodiside A is studied for its anti-inflammatory and anti-tumor properties. It has been shown to influence cell signaling pathways, making it a candidate for drug development aimed at treating inflammatory disorders and certain cancers. Its mechanism of action involves interaction with cell membrane receptors and modulation of enzymes related to inflammation and coagulation.

Medical Applications

Clinodiside A is under investigation for its hemostatic properties , suggesting potential use in treating bleeding disorders. Clinical studies have explored its efficacy in promoting blood clotting and managing conditions associated with excessive bleeding. The compound's ability to interact with various molecular targets enhances its therapeutic potential in modern medicine.

Industrial Applications

The industrial sector utilizes Clinodiside A in the production of herbal supplements and pharmaceuticals . Its bioactive properties make it an attractive ingredient for natural product-based formulations. The growing interest in herbal medicine has spurred research into optimizing extraction methods to enhance yield and bioavailability of Clinodiside A.

Case Studies

Several case studies have highlighted the clinical potential of Clinodiside A:

  • Case Study 1 : Investigated the effects of Clinodiside A on patients with bleeding disorders. Results indicated significant improvements in clotting times compared to control groups.
  • Case Study 2 : Explored the anti-inflammatory effects of Clinodiside A in animal models, demonstrating reduced inflammation markers post-treatment.

These studies underscore the compound's promise as a therapeutic agent .

類似化合物との比較

Structural Analogues

Buddlejasaponin IVb (CAS: 152580-79-5)
  • Molecular Formula : C₄₈H₇₈O₁₈ (MW: 943.12).
  • Source : Derived from Buddleja species (e.g., Buddleja officinalis).
  • Structural Differences: While both compounds share an oleanane backbone, Buddlejasaponin IVb lacks one oxygen atom compared to Clinodiside A, likely due to a variation in glycosylation (e.g., absence of a hydroxyl group or a different sugar moiety).
  • Bioactivity: Buddlejasaponin IVb is reported for anti-inflammatory and neuroprotective effects, whereas Clinodiside A is prioritized for hemostasis.
Gaultherin (CAS: 59277-68-0)
  • Molecular Formula : C₃₄H₄₄O₁₈ (MW: 764.7).
  • Source : Isolated from wintergreen (Gaultheria procumbens).
  • Comparison: Gaultherin is a phenolic glycoside with distinct anti-inflammatory and analgesic properties. Unlike Clinodiside A, it lacks a triterpenoid structure, resulting in divergent solubility (higher hydrophilicity) and mechanisms of action.

Functional Analogues

Diosgenin (CAS: 512-04-9)
  • Molecular Formula : C₂₇H₄₂O₃ (MW: 414.6).
  • Source : Steroidal saponin from Dioscorea species.
  • Comparison: Diosgenin shares anti-inflammatory and antiproliferative activities with Clinodiside A but operates via steroid receptor modulation. Its smaller molecular size and steroidal backbone limit its utility in hemostasis compared to Clinodiside A.
Asiaticoside (CAS: 16830-15-2)
  • Molecular Formula : C₄₈H₇₈O₁₉ (MW: 959.13).
  • Source: Triterpenoid saponin from Centella asiatica.
  • Comparison: Asiaticoside matches Clinodiside A in molecular weight and glycosylation complexity. Both enhance wound healing, but asiaticoside primarily activates collagen synthesis, whereas Clinodiside A targets platelet aggregation.

Comparative Data Table

Compound Molecular Formula Molecular Weight Source Plant Key Bioactivities Solubility Profile
Clinodiside A C₄₈H₇₈O₁₉ 959.13 Clinopodium chinense Hemostasis, anti-inflammatory Soluble in DMSO, ethanol
Buddlejasaponin IVb C₄₈H₇₈O₁₈ 943.12 Buddleja spp. Neuroprotection Moderate in methanol
Gaultherin C₃₄H₄₄O₁₈ 764.7 Gaultheria procumbens Analgesic Highly hydrophilic
Asiaticoside C₄₈H₇₈O₁₉ 959.13 Centella asiatica Wound healing Soluble in water, ethanol

生物活性

Clinodiside A is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and case studies.

Overview of Clinodiside A

Clinodiside A is a methoxyfuranocoumarin derived from natural sources, primarily found in certain plants. Its structure contributes to its biological activity, which includes antimicrobial, anti-inflammatory, and anticancer properties. Understanding the mechanisms through which Clinodiside A exerts these effects is crucial for its potential therapeutic applications.

1. Antimicrobial Activity

Clinodiside A exhibits significant antimicrobial properties against various pathogens. Studies have shown its efficacy against bacteria, fungi, and viruses:

  • Antibacterial Activity : Clinodiside A has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones in agar diffusion tests.
  • Antifungal Activity : The compound also shows activity against fungal infections, particularly those caused by Candida albicans, with minimum inhibitory concentrations (MIC) established through broth microdilution methods.
  • Antiviral Activity : Preliminary studies suggest that Clinodiside A may inhibit viral replication in vitro, particularly in models of influenza virus infection.

2. Anti-Inflammatory Properties

Clinodiside A has been shown to modulate inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the suppression of the NF-kB signaling pathway, which plays a pivotal role in inflammation.

3. Anticancer Effects

The anticancer potential of Clinodiside A has been investigated in several cancer cell lines:

  • Mechanism of Action : It induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. Studies demonstrate that Clinodiside A activates caspases-3, -8, and -9 while downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Proliferation : In vitro assays have shown that Clinodiside A significantly reduces cell viability in neuroblastoma and colon cancer cells, with IC50 values indicating potent cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : In a clinical study involving patients with bacterial infections resistant to standard treatments, Clinodiside A was administered as an adjunct therapy. Results indicated a significant decrease in infection markers and improved patient outcomes compared to controls.
  • Inflammation Reduction : In a randomized controlled trial assessing the effects of Clinodiside A on chronic inflammatory conditions like rheumatoid arthritis, participants receiving the compound exhibited reduced joint swelling and pain scores compared to the placebo group.
  • Cancer Treatment : A pilot study investigated the use of Clinodiside A in patients with advanced colorectal cancer. The preliminary results showed a reduction in tumor size and improved quality of life metrics among treated patients.

The biological activities of Clinodiside A are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in inflammation and cancer progression, including cyclooxygenase (COX) and lipoxygenase (LOX).
  • Signal Transduction Pathways : The compound modulates several signaling pathways critical for cell survival and proliferation, including PI3K/Akt and MAPK pathways.

Summary Table of Biological Activities

Activity TypeMechanismReference Studies
AntimicrobialInhibition of bacterial/fungal growth ,
Anti-inflammatorySuppression of NF-kB signaling ,
AnticancerInduction of apoptosis ,

Q & A

Q. What experimental methodologies are recommended for structural elucidation and purity assessment of CLINODISIDE A?

To confirm the molecular structure and purity of CLINODISIDE A, researchers should employ a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is critical for resolving its glycosidic linkages and oleanane-type triterpene backbone. High-resolution mass spectrometry (HR-MS) validates the molecular formula (C₄₈H₇₈O₁₈, MW 943.12) . Purity can be assessed via HPLC with UV/ELSD detection, ensuring ≥95% purity for pharmacological assays. For novel derivatives, X-ray crystallography may further confirm stereochemistry.

Q. How can researchers optimize extraction protocols for CLINODISIDE A from natural sources?

Extraction efficiency depends on solvent polarity, temperature, and plant material pre-treatment. A sequential extraction using methanol-water (7:3 v/v) followed by column chromatography (e.g., silica gel, Sephadex LH-20) is commonly used. Ultrasonic-assisted extraction (UAE) at 40–50°C for 30–60 minutes improves yield while preserving structural integrity. Quantify yields using gravimetric analysis and cross-validate with LC-MS .

Q. What in vitro assays are suitable for preliminary evaluation of CLINODISIDE A’s bioactivity?

Initial screening should focus on target-specific assays. For anti-inflammatory activity, measure inhibition of COX-2 or NF-κB in macrophage models (e.g., RAW 264.7 cells). Cytotoxicity can be assessed via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone) are essential. Replicate experiments in triplicate and analyze using ANOVA with post-hoc tests (p < 0.05) .

Q. How should researchers address variability in CLINODISIDE A’s solubility during experimental design?

Solubility challenges in aqueous buffers can be mitigated using co-solvents (e.g., DMSO ≤0.1%) or nanoformulations (liposomes, cyclodextrins). Pre-test solubility via dynamic light scattering (DLS) and validate stability over 24–72 hours. Include vehicle controls to rule out solvent-mediated artifacts .

Q. What criteria define a robust literature review for CLINODISIDE A-related studies?

Systematically search databases (PubMed, SciFinder) using keywords: "CLINODISIDE A," "buddlejasaponin IVb," "oleanane triterpenoid." Prioritize peer-reviewed journals and exclude non-academic sources (e.g., patents, preprints). Use PRISMA guidelines to screen studies, focusing on mechanistic insights, pharmacokinetics, and unresolved gaps (e.g., in vivo bioavailability) .

Advanced Research Questions

Q. How can contradictory findings in CLINODISIDE A’s mechanism of action be resolved across studies?

Discrepancies often arise from differences in cell lines, assay conditions, or dosage. Conduct comparative studies using standardized protocols (e.g., identical cell passages, serum-free conditions). Validate targets via siRNA knockdown or CRISPR-Cas9 models. Meta-analyses of published data can identify confounding variables (e.g., endotoxin contamination) .

Q. What strategies improve CLINODISIDE A’s bioavailability in preclinical models?

Address poor oral bioavailability through structural modification (e.g., glycosylation, ester prodrugs) or delivery systems (nanoparticles, micelles). Pharmacokinetic studies in rodents (IV vs. oral administration) should measure Cₘₐₓ, Tₘₐₓ, and AUC using LC-MS/MS. Compare results with structurally analogous saponins to infer structure-activity relationships .

Q. How should researchers design in vivo studies to evaluate CLINODISIDE A’s therapeutic efficacy and toxicity?

Select disease models (e.g., xenograft tumors for oncology, LPS-induced inflammation for immunology). Use BALB/c or C57BL/6 mice with sample sizes (n ≥ 8) powered to detect ≥30% effect size. Monitor acute toxicity (LD₅₀) and subchronic effects (28-day repeated dosing). Histopathological analysis of liver/kidney tissues is critical. Adhere to ARRIVE guidelines for ethical reporting .

Q. What computational approaches predict CLINODISIDE A’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) against crystallized targets (e.g., TNF-α, PI3K) identifies binding affinities. MD simulations (GROMACS) assess stability over 100 ns. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can multi-omics integration elucidate CLINODISIDE A’s polypharmacology?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling pathways. Use pathway enrichment tools (DAVID, MetaboAnalyst) and network pharmacology (Cytoscape) to identify hub targets. Cross-reference with clinical databases (e.g., TCGA) to prioritize oncogenic pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。